molecular formula C6H14O6 B583874 D-Mannitol-1-13C CAS No. 132202-29-0

D-Mannitol-1-13C

Cat. No. B583874
CAS RN: 132202-29-0
M. Wt: 183.164
InChI Key: FBPFZTCFMRRESA-CCCNNFAYSA-N
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Description

D-Mannitol-1-13C is a variant of mannitol, a naturally occurring six-carbon sugar alcohol . It is metabolically inert in humans and has wide applications in the food and pharmaceutical industry . The molecular formula of this compound is HOCH2[CH (OH)]413CD2OH .


Synthesis Analysis

The production of mannitol has been studied extensively due to its wide applications. Compared with its chemical synthesis and extraction from plants, biotechnological production of mannitol has received more attention . Various biotechnological strategies for the production of mannitol via fermentation engineering, protein engineering, and metabolic engineering have been reviewed .


Molecular Structure Analysis

The molecular weight of this compound is 185.18 . The linear formula is HOCH2[CH (OH)]413CD2OH .


Chemical Reactions Analysis

Mannitol is a six-carbon sugar alcohol that can crystallize into different crystal structures . It has been reported that D-mannitol has three polymorphs: β, δ, and α . These different polymorphs have unique physicochemical properties, thus affecting the industrial applications of D-mannitol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.16 g/mol . It has a complexity of 105 and a topological polar surface area of 121 Ų . It has 6 hydrogen bond donor count and 6 hydrogen bond acceptor count .

Scientific Research Applications

  • Photosynthetic Production from CO2 : Jacobsen and Frigaard (2014) engineered the marine cyanobacterium Synechococcus sp. PCC 7002 to photosynthetically produce mannitol from CO2, offering potential for biosynthesis of sugars and derivatives from CO2 in cyanobacteria (Jacobsen & Frigaard, 2014).

  • Metabolic Characterization in Lactococcus Lactis : Neves et al. (2000) studied the metabolism of glucose in Lactococcus lactis, observing a shift from homolactic fermentation to mixed acid fermentation with mannitol production (Neves et al., 2000).

  • Mannitol Production in Lactococcus Lactis : Gaspar et al. (2004) developed a mannitol-producing strain of Lactococcus lactis by disrupting genes of the phosphoenolpyruvate-mannitol phosphotransferase system, offering insights for food-grade mannitol production (Gaspar et al., 2004).

  • Gut Permeability Measurement : Khoshbin et al. (2021) used 13C-mannitol in a study to measure human gut permeability, showing its utility in gastrointestinal research (Khoshbin et al., 2021).

  • Mannitol Turnover in Marine Macroalgae : Reed et al. (1995) used 13C NMR to study metabolic flux of mannitol in the marine macroalgae Himanthalia elongata, revealing details of carbon utilization in marine plants (Reed et al., 1995).

  • Mannitol Production in Escherichia Coli : Reshamwala et al. (2014) constructed an Escherichia coli strain for D-mannitol production, demonstrating the potential for microbial synthesis of this compound (Reshamwala et al., 2014).

  • Physico-Chemical Characteristics Study : Banipal et al. (2015) performed volumetric and NMR studies on mannitol to understand molecular interactions, indicating its importance in chemical research (Banipal et al., 2015).

  • Glucuronoxylomannan Synthesis Study : Cherniak et al. (1998) used mannitol in a study of glucuronoxylomannan synthesis in Cryptococcus neoformans, showing its role in fungal biology (Cherniak et al., 1998).

Mechanism of Action

Target of Action

D-Mannitol-1-13C, also known as D-Mannitol-13C, is a variant of mannitol where one of the carbon atoms is replaced by Carbon-13, a stable isotope of carbon . Mannitol is a sugar alcohol that naturally occurs in fruits and vegetables . It is metabolically inert in humans

Biochemical Pathways

Mannitol is involved in various biochemical pathways. For instance, it has been observed to be metabolized in the amino acids and short-chain fatty acid metabolism pathways . In a study involving Salmonella enterica, it was found that mannitol was metabolized through the Entner–Doudoroff pathway .

Pharmacokinetics

The pharmacokinetics of mannitol involve its rapid elevation in serum osmolality during administration, reaching a maximum at the end of administration, and then exponentially decreasing . The integrated values of mannitol concentration difference between the central and peripheral compartments correlate with the changes of intracranial pressure reduction during mannitol administration .

Result of Action

The primary result of mannitol’s action is the reduction of intracranial pressure and the treatment of cerebral edema . It is also used for promoting urinary excretion of toxic substances . Furthermore, mannitol has been approved as an add-on maintenance therapy for improving pulmonary function in cystic fibrosis patients aged 18 and over .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the this compound certified reference material was found to be stable for up to 48 months at room temperature and 28 days at 50 °C .

Safety and Hazards

D-Mannitol-1-13C should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . It should not be released into the environment .

Future Directions

D-Mannitol-1-13C is available for purchase from various suppliers for research and development purposes . It is expected to continue to be used in various fields, including cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

properties

IUPAC Name

(2R,3R,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-CCCNNFAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745801
Record name D-(1-~13~C)Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132202-29-0
Record name D-(1-~13~C)Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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